Cas no 351003-10-6 (3-Amino-4-methoxybenzaldehyde)
3-Amino-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-methoxybenzaldehyde
- 4-Methoxy-3-Aminobenzaldehyde
- Benzaldehyde,3-amino-4-methoxy-
- 3-amino-4-methoxy-benzaldehyde
- Benzaldehyde,3-amino-4-methoxy
- Benzaldehyde, 3-amino-4-methoxy-
- PubChem19765
- IXWVKDLWPHIKHS-UHFFFAOYSA-N
- FCH857691
- SBB052163
- EN001483
- AB0024402
- ST2417458
- AX8084181
- W5672
- AKOS006285942
- SCHEMBL1324627
- DTXSID70566542
- DS-1882
- FT-0647713
- H-DL-ASP(OME)-OMEHCL
- MFCD07787578
- CS-0132504
- AMY29024
- 351003-10-6
- DB-016598
-
- MDL: MFCD07787578
- Inchi: 1S/C8H9NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,9H2,1H3
- InChI Key: IXWVKDLWPHIKHS-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C=O)=CC=1N
Computed Properties
- Exact Mass: 151.06300
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.606
- PSA: 52.32000
- LogP: 1.67110
- Vapor Pressure: No data available
3-Amino-4-methoxybenzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H332-H335
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-Amino-4-methoxybenzaldehyde Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Amino-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A846519-100mg |
3-Amino-4-methoxybenzaldehyde |
351003-10-6 | 96% | 100mg |
589.00 | 2021-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192918-100mg |
3-Amino-4-methoxybenzaldehyde |
351003-10-6 | 96% | 100mg |
¥473.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192918-25mg |
3-Amino-4-methoxybenzaldehyde |
351003-10-6 | 96% | 25mg |
¥200.90 | 2023-09-04 | |
| TRC | A064690-100mg |
3-Amino-4-methoxybenzaldehyde |
351003-10-6 | 100mg |
$ 235.00 | 2022-06-08 | ||
| TRC | A064690-250mg |
3-Amino-4-methoxybenzaldehyde |
351003-10-6 | 250mg |
$ 485.00 | 2022-06-08 | ||
| TRC | A064690-500mg |
3-Amino-4-methoxybenzaldehyde |
351003-10-6 | 500mg |
$ 770.00 | 2022-06-08 | ||
| Chemenu | CM122788-100mg |
3-amino-4-methoxybenzaldehyde |
351003-10-6 | 95%+ | 100mg |
$87 | 2023-01-09 | |
| Chemenu | CM122788-250mg |
3-amino-4-methoxybenzaldehyde |
351003-10-6 | 95%+ | 250mg |
$139 | 2023-01-09 | |
| Chemenu | CM122788-1g |
3-amino-4-methoxybenzaldehyde |
351003-10-6 | 95%+ | 1g |
$354 | 2023-01-09 | |
| eNovation Chemicals LLC | Y0984827-5g |
3-Amino-4-methoxybenzaldehyde |
351003-10-6 | 95% | 5g |
$1000 | 2024-08-02 |
3-Amino-4-methoxybenzaldehyde Suppliers
3-Amino-4-methoxybenzaldehyde Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-Amino-4-methoxybenzaldehyde
Introduction to 3-Amino-4-methoxybenzaldehyde (CAS No. 351003-10-6)
3-Amino-4-methoxybenzaldehyde, with the chemical formula C₈H₈NO₂ and CAS number 351003-10-6, is a versatile aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmacologically relevant scaffolds. Its unique structural features, comprising both an amino group and a methoxy substituent on a benzaldehyde core, make it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
The 3-amino-4-methoxybenzaldehyde molecule exhibits remarkable reactivity due to the presence of both electron-donating and electron-withdrawing groups on its aromatic ring. The amino group enhances nucleophilic substitution reactions, while the methoxy group influences the electronic properties of the ring, making it an ideal candidate for further functionalization. These characteristics have positioned this compound as a key intermediate in the synthesis of heterocyclic compounds, which are widely explored in drug discovery.
In recent years, 3-amino-4-methoxybenzaldehyde has been extensively studied for its potential applications in the development of antimicrobial and anticancer agents. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity to biological targets. For instance, studies have demonstrated its utility in generating Schiff bases, which are known for their antimicrobial properties. The Schiff base derived from 3-amino-4-methoxybenzaldehyde and various amines has shown promising activity against Gram-positive bacteria and fungi, making it a promising candidate for further development into antimicrobial drugs.
Moreover, the 3-amino-4-methoxybenzaldehyde scaffold has been utilized in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. By modifying the substituents on the benzaldehyde core, researchers can fine-tune the pharmacokinetic properties of these inhibitors. A notable example is the development of small-molecule kinase inhibitors that target tyrosine kinases involved in cancer progression. These inhibitors have shown preclinical efficacy in inhibiting tumor growth by disrupting aberrant signaling pathways.
The role of 3-amino-4-methoxybenzaldehyde in medicinal chemistry extends beyond its use as an intermediate. It has also been explored in the synthesis of fluorescent probes for bioimaging applications. The conjugation of this compound with fluorophores allows for the development of probes that can selectively label specific biomolecules in living cells. Such probes are invaluable tools for understanding cellular processes and diagnosing diseases at the molecular level.
Recent advancements in green chemistry have also highlighted the importance of 3-amino-4-methoxybenzaldehyde as a sustainable building block. Researchers have developed catalytic methods for its synthesis that minimize waste and energy consumption. These methods often employ transition metal catalysts that enhance reaction efficiency while reducing environmental impact. Such innovations align with global efforts to promote sustainable practices in pharmaceutical manufacturing.
The versatility of 3-amino-4-methoxybenzaldehyde is further underscored by its application in material science. Its ability to form stable complexes with metal ions has led to its use in developing metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation technologies, and catalysis. The incorporation of this compound into MOF structures enhances their stability and functionality, opening new avenues for industrial applications.
In conclusion, 3-amino-4-methoxybenzaldehyde (CAS No. 351003-10-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, its potential as an antimicrobial and anticancer agent, its utility in bioimaging technologies, and its contributions to sustainable chemistry highlight its importance in modern research. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone of chemical research.
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